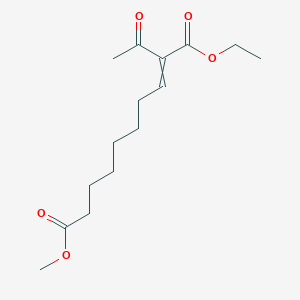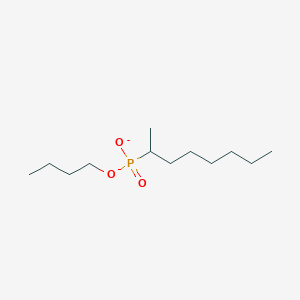
Butyl octan-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl octan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a butyl and an octan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl octan-2-ylphosphonate typically involves the reaction of butyl phosphonic acid with octan-2-ol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphonic acid and the alcohol. Common reagents used in this synthesis include hydrochloric acid (HCl) or bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl octan-2-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl octan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bone-related diseases due to its structural similarity to bisphosphonates
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of butyl octan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
- Butyl phosphonate
- Octyl phosphonate
- Bisphosphonates
Comparison: Butyl octan-2-ylphosphonate is unique due to its specific combination of butyl and octan-2-yl groups, which confer distinct chemical and physical properties. Compared to butyl phosphonate and octyl phosphonate, it has a more complex structure, potentially leading to different reactivity and applications. Unlike bisphosphonates, which have two phosphonate groups, this compound has only one, which may result in different biological activities and therapeutic potentials .
Eigenschaften
CAS-Nummer |
116116-20-2 |
|---|---|
Molekularformel |
C12H26O3P- |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
butoxy(octan-2-yl)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-4-6-8-9-10-12(3)16(13,14)15-11-7-5-2/h12H,4-11H2,1-3H3,(H,13,14)/p-1 |
InChI-Schlüssel |
KVEJKOVVWWARAW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(C)P(=O)([O-])OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





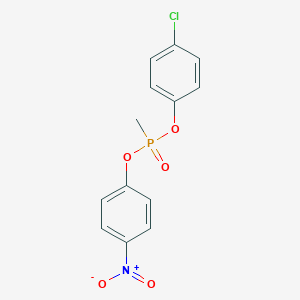

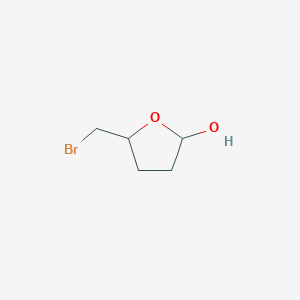
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)
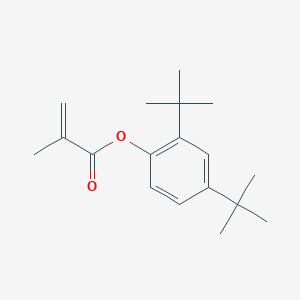
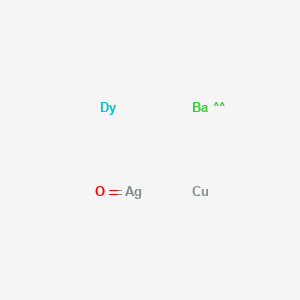
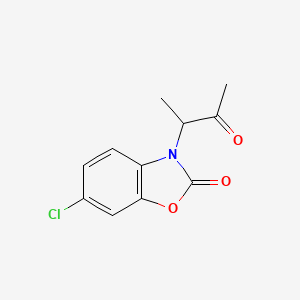
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
